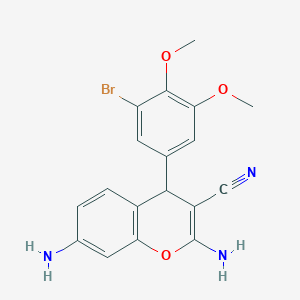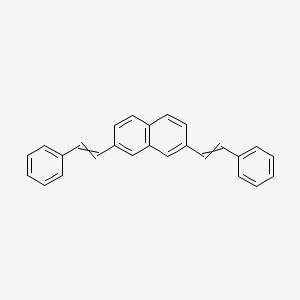
2,7-Distyrylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Distyrylnaphthalene is an organic compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of two styryl groups attached to the naphthalene core at the 2 and 7 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Distyrylnaphthalene typically involves the Suzuki coupling reaction. This method includes the reaction between 2,7-dibromonaphthalene and a boronic acid intermediate under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2,7-Distyrylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like bromine or nitric acid can introduce substituents like bromine or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
2,7-Distyrylnaphthalene has several scientific research applications:
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Fluorescent Probes: The compound’s strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and diagnostics.
Optoelectronic Devices: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its high photoluminescence efficiency.
Mechanism of Action
The mechanism of action of 2,7-Distyrylnaphthalene in its applications is primarily based on its electronic properties. The compound exhibits strong intramolecular charge transfer (ICT) due to the presence of electron-donating and electron-accepting groups. This ICT character is crucial for its performance in optoelectronic devices, where it facilitates efficient charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
2,6-Distyrylnaphthalene: Similar in structure but with styryl groups at the 2 and 6 positions.
2,6-Bis(phenylethynyl)naphthalene: Contains phenylethynyl groups instead of styryl groups.
2,7-Distyrylanthracene: An anthracene derivative with styryl groups at the 2 and 7 positions.
Uniqueness
2,7-Distyrylnaphthalene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and optoelectronics, where precise control over electronic properties is essential .
Properties
Molecular Formula |
C26H20 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,7-bis(2-phenylethenyl)naphthalene |
InChI |
InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H |
InChI Key |
BAXGJINOQBOMFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B8759997.png)
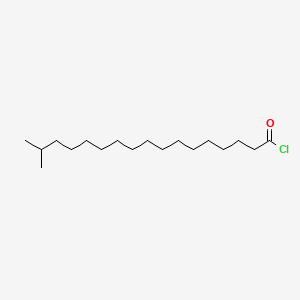
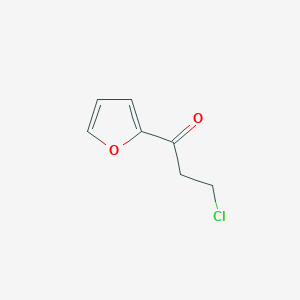
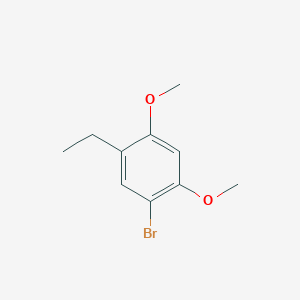
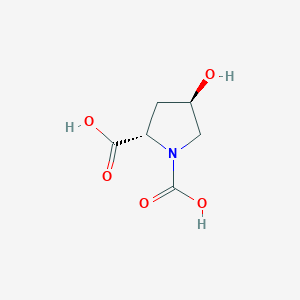
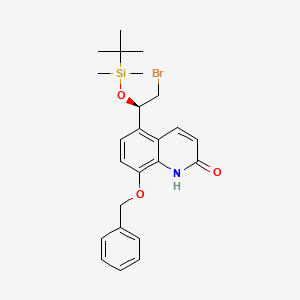
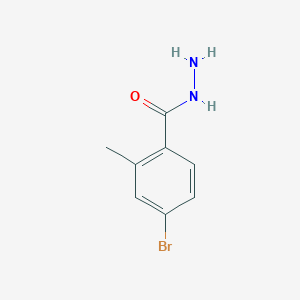
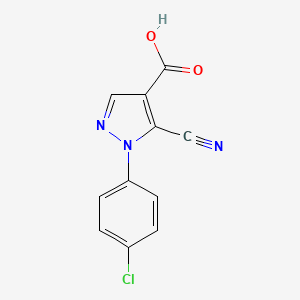
![3',4'-Dimethoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8760082.png)

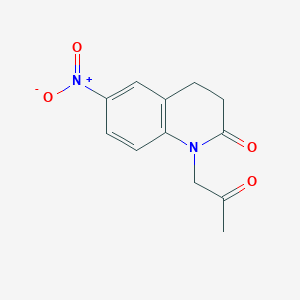
![Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]-](/img/structure/B8760097.png)
![N-[2-(2-chlorophenyl)ethyl]acetamide](/img/structure/B8760103.png)
